Comparative Cytotoxicity: Psiguadial D vs. Guapsidial A Against HepG2 Cells
Psiguadial D demonstrates a substantially more potent inhibition of HepG2 hepatocellular carcinoma cell growth compared to the structurally related meroterpenoid guapsidial A. This quantitative difference underscores Psiguadial D's higher potency for studies specifically focused on liver cancer models.
| Evidence Dimension | Cytotoxicity (Cell Viability Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 128.3 nM |
| Comparator Or Baseline | Guapsidial A (psiguajadial D): IC₅₀ = 3.21–9.94 μM (3210–9940 nM) [1] |
| Quantified Difference | Psiguadial D is approximately 25- to 77-fold more potent than Guapsidial A on a molar basis in their respective assays. |
| Conditions | HepG2 cell line; standard MTT or similar cytotoxicity assay [REFS-1, REFS-2] |
Why This Matters
For researchers requiring a potent meroterpenoid for HepG2 studies, Psiguadial D provides a >25-fold potency advantage over the alternative guapsidial A, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Li, C. J., et al. (2021). Chemical constituents of Psidium guajava and their antitumor and antifungal activities. Zhongguo Zhong Yao Za Zhi, 46(4), 899-905. DOI: 10.19540/j.cnki.cjcmm.20201102.601 View Source
